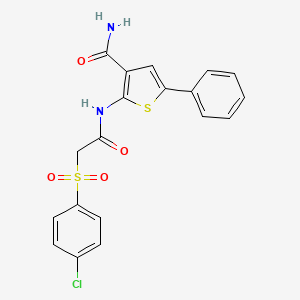

2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-5-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4S2/c20-13-6-8-14(9-7-13)28(25,26)11-17(23)22-19-15(18(21)24)10-16(27-19)12-4-2-1-3-5-12/h1-10H,11H2,(H2,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIAKQFHDLLJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-5-phenylthiophene-3-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Chemical Formula : C16H16ClN3O3S

- Molecular Weight : 367.83 g/mol

- IUPAC Name : this compound

This compound features a thiophene ring, a sulfonamide group, and a chlorophenyl moiety, which are known to contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including its antibacterial, antiviral, and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of sulfonamides exhibit significant antibacterial activity. In a study evaluating several sulfonamide compounds, the synthesized derivatives, including the target compound, demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Strong |

| Bacillus subtilis | Moderate |

| Escherichia coli | Weak |

| Staphylococcus aureus | Moderate |

Antiviral Activity

The antiviral potential of sulfonamide derivatives has also been explored. A related study on similar compounds showed that certain modifications in the sulfonamide structure could enhance antiviral activity against viruses like the tobacco mosaic virus (TMV) . The presence of specific substituents on the phenyl ring was found to influence the efficacy of these compounds.

Anticancer Activity

The compound's anticancer properties have been investigated through various in vitro assays. It has shown promise as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, studies have indicated that it can inhibit the activity of certain kinases implicated in cancer pathways .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis.

- Protein Binding : Docking studies have shown that this compound interacts effectively with serum albumin, which may enhance its bioavailability and therapeutic effects .

- Cellular Uptake : The lipophilic nature of the thiophene ring may facilitate cellular uptake, allowing for greater intracellular concentrations of the drug.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

Comparison with Similar Compounds

Key Analogs:

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 932997-87-0) :

- Structural Difference : Replaces the 4-chlorophenyl group with a 4-methoxyphenyl moiety and incorporates a cyclopentane-fused thiophene ring.

- Implications : The methoxy group may enhance solubility due to its electron-donating nature compared to the electron-withdrawing chloro group. The fused cyclopentane ring could alter steric interactions and bioavailability.

Ethyl 4-(4-fluorophenyl)-2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)thiophene-3-carboxylate (CAS 315684-55-0) : Structural Difference: Features a 4-fluorophenyl substituent and a triazoloquinoline-thioacetamido side chain. Implications: Fluorine’s electronegativity may improve metabolic stability and membrane permeability.

Table 1: Substituent and Molecular Comparison

Core Ring Modifications: Thiophene vs. Cyclopentathiophene

The target compound’s simple phenyl-thiophene core contrasts with the cyclopentane-fused thiophene in the methoxyphenyl analog .

Sulfonamide Linker Variations

The acetamido-sulfonamide linker in the target compound is replaced with a thioacetamido group in the fluorophenyl analog . Sulfur-containing linkers may influence redox properties or metal coordination, relevant in enzyme inhibition.

Pharmacological Implications Based on Structural Analogues

While direct pharmacological data for the target compound are absent, insights can be drawn from related structures:

- JM216 (Platinum Complex) : Though structurally distinct, JM216’s oral bioavailability and circumvention of cisplatin resistance highlight the importance of administration routes and resistance mechanisms. The target compound’s sulfonamide group may similarly influence drug transport or resistance.

- Methoxyphenyl Analog : Lack of MSDS or toxicity data limits safety comparisons, but its molecular weight (394.5 vs. 451.93 for the target) suggests differences in pharmacokinetics.

Q & A

Basic: What are the common synthetic routes for synthesizing 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-5-phenylthiophene-3-carboxamide?

Methodological Answer:

A typical synthesis involves coupling a thiophene-3-carboxamide core with a (4-chlorophenyl)sulfonylacetamido substituent. Key steps include:

- Thiophene core preparation : Start with 5-phenylthiophene-2-carboxylic acid derivatives (e.g., via Friedel-Crafts acylation or Suzuki coupling for phenyl group introduction) .

- Sulfonylation : React 4-chlorophenylsulfonyl chloride with an acetamide precursor under basic conditions (e.g., pyridine or triethylamine as a catalyst) to form the sulfonylacetamido moiety .

- Amidation : Couple the sulfonylated acetamide to the thiophene core using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .

Characterization : Confirm intermediates and final product via NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and LC-MS .

Basic: What spectroscopic methods are recommended for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), sulfonyl group (deshielded protons near δ 7.5–8.0 ppm), and carboxamide NH (δ ~10 ppm). Compare with similar thiophene-carboxamide derivatives .

- IR Spectroscopy : Identify key functional groups: sulfonyl S=O (~1350/1150 cm⁻¹), amide C=O (~1650 cm⁻¹), and aromatic C-H stretches (~3050 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns, especially cleavage at the sulfonamide bond .

Advanced: How can Design of Experiments (DoE) optimize the synthesis conditions for this compound?

Methodological Answer:

- Variable Selection : Key factors include reaction temperature, solvent polarity (DMF vs. THF), catalyst loading (e.g., EDC), and reaction time .

- Response Surface Methodology (RSM) : Use a central composite design to model yield vs. variables. For example, higher temperatures (80–100°C) may accelerate amidation but risk decomposition .

- Statistical Validation : Analyze ANOVA results to identify significant factors. Pilot studies suggest THF provides better solubility for sulfonamide intermediates than DMF, reducing side products .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies involving this compound?

Methodological Answer:

- Variable Isolation : Synthesize analogs with systematic modifications (e.g., replacing 4-chlorophenyl with other halophenyl groups) to isolate electronic effects .

- Assay Consistency : Use standardized in vitro models (e.g., LPS-induced inflammation assays) to minimize variability. For example, in antioxidant studies, control ROS generation methods (e.g., H₂O₂ vs. AAPH) to ensure comparability .

- Computational Modeling : Perform DFT calculations to correlate sulfonyl group electronegativity with biological activity (e.g., COX-2 inhibition) .

Basic: What are the solubility properties of this compound, and how do they affect experimental design?

Methodological Answer:

- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfonyl and carboxamide groups. Use DMSO for in vitro assays (≤1% v/v to avoid cytotoxicity) .

- Crystallization : Recrystallize from ethanol/water mixtures (mp ~130–132°C, similar to phenylthiophene analogs) to improve purity .

Advanced: What in vitro models are suitable for evaluating the biological activities of this compound?

Methodological Answer:

- Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀) and FRAP assays, comparing to ascorbic acid controls. Note that electron-withdrawing groups (e.g., sulfonyl) may reduce activity .

- Anti-inflammatory Testing : Measure inhibition of NO production in RAW 264.7 macrophages stimulated with LPS. Include celecoxib as a positive control for COX-2 inhibition .

- Cytotoxicity Screening : Test against HEK-293 or HepG2 cells using MTT assays. Use concentrations ≤50 µM to avoid non-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.